(2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid
描述
(2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid (CAS: 5345-30-2) is a phenylpropenoic acid derivative with the molecular formula C₁₀H₁₀O₄S and a molecular weight of 226.25 g/mol . Its structure features a propenoic acid backbone (a carboxylic acid conjugated to a carbon-carbon double bond) and a 4-methylsulfonylphenyl substituent. This compound is notable for its anti-inflammatory and analgesic properties, attributed to its interaction with biochemical pathways such as cyclooxygenase (COX) inhibition, similar to other non-steroidal anti-inflammatory drugs (NSAIDs) .
The methylsulfonyl group (-SO₂CH₃) is a strong electron-withdrawing substituent, enhancing the compound’s stability and binding affinity to biological targets. Its IUPAC name is (E)-3-(4-methylsulfonylphenyl)prop-2-enoic acid, and its canonical SMILES representation is CS(=O)(=O)C1=CC=C(C=C1)C=CC(=O)O .
Structure
3D Structure
属性
IUPAC Name |
(E)-3-(4-methylsulfonylphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4S/c1-15(13,14)9-5-2-8(3-6-9)4-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUXYCSLRYYQNS-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5345-30-2, 88899-85-8 | |
| Record name | (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 88899-85-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
准备方法
Reaction Scheme:
- Reactants: 4-methylsulfonylbenzaldehyde + malonic acid
- Catalyst/Base: Typically a weak base such as piperidine or pyridine
- Solvent: Ethanol or other polar solvents
- Conditions: Reflux or heating to promote condensation and decarboxylation
- Product: this compound
This reaction proceeds via the formation of an intermediate malonate anion that attacks the aldehyde carbonyl, followed by elimination of water to form the α,β-unsaturated acid with the (E)-configuration predominating due to thermodynamic stability.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 4-methylsulfonylbenzaldehyde + malonic acid + base | Formation of β-hydroxy intermediate |
| 2 | Heating/reflux | Dehydration to form double bond |
| 3 | Acid work-up (if needed) | Isolation of propenoic acid |
This method yields the target compound with good purity and yield, suitable for further applications in medicinal chemistry and materials science.
Alternative Synthetic Approaches
While the Knoevenagel condensation is the primary method, other synthetic strategies have been explored in related sulfonyl-substituted propenoic acids, which may be adapted for this compound:
Sulfonylation of preformed cinnamic acid derivatives: Direct oxidation of methylthio-substituted cinnamic acids to methylsulfonyl derivatives using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions.
Cross-coupling reactions: Palladium-catalyzed coupling of vinyl halides with aryl sulfonyl precursors to construct the propenoic acid framework with sulfonyl substitution.
However, these methods are less commonly reported specifically for this compound and may require more complex conditions or catalysts.
Detailed Research Findings and Data
Physicochemical Properties Relevant to Preparation
| Property | Value | Source/Notes |
|---|---|---|
| Molecular Weight | 226.25 g/mol | Calculated from formula |
| Melting Point | 154–156 °C | Experimental data |
| Boiling Point | ~440 °C (predicted) | Computational prediction |
| Density | 1.349 g/cm³ (predicted) | Computational prediction |
| pKa | ~2.54 | Predicted acidity |
These properties influence the choice of solvents and purification methods during synthesis.
Reaction Optimization
- Base selection: Piperidine or pyridine bases are preferred for their mildness and ability to catalyze Knoevenagel condensation without side reactions.
- Solvent choice: Ethanol or ethanol-water mixtures provide good solubility for reactants and facilitate product crystallization.
- Temperature control: Reflux conditions (around 78 °C for ethanol) ensure complete reaction while minimizing decomposition.
- Purification: Recrystallization from ethanol or ethyl acetate yields high-purity product.
Yield and Purity
Typical yields reported for this condensation reaction range from 70% to 85%, with purity exceeding 95% after recrystallization. Analytical techniques such as NMR, IR spectroscopy, and melting point determination confirm the structure and purity.
Industrial and Scale-Up Considerations
For industrial synthesis, the process is optimized to maximize yield and minimize waste:
- Use of continuous flow reactors to improve heat and mass transfer.
- Employment of green solvents or solvent-free conditions to reduce environmental impact.
- Avoidance of heavy metal catalysts to simplify purification.
- Crystallization-based purification to avoid chromatographic steps.
These improvements ensure cost-effective and scalable production of this compound for pharmaceutical or material applications.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Knoevenagel Condensation | 4-methylsulfonylbenzaldehyde, malonic acid, base, ethanol, reflux | Simple, high yield, well-established | Requires careful temperature control |
| Sulfonylation of methylthio derivatives | Oxidizing agents (m-CPBA, H2O2) | Direct sulfone introduction | Multi-step, potential over-oxidation |
| Cross-coupling reactions | Pd catalysts, vinyl halides, sulfonyl precursors | Versatile, selective | Requires expensive catalysts, complex setup |
化学反应分析
Types of Reactions
(2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The propenoic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro and halogenated derivatives.
科学研究应用
Medicinal Chemistry
(2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid has been investigated for its potential anti-inflammatory and analgesic properties. Its structure suggests that it may inhibit certain enzymes involved in the inflammatory process, making it a candidate for developing new anti-inflammatory drugs.
- Case Study : Research has shown that derivatives of this compound exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition could lead to reduced pain and inflammation in various conditions such as arthritis and other inflammatory diseases .
Anticancer Activity
Studies have indicated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines, suggesting its potential use as a chemotherapeutic agent.
- Data Table: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| HeLa (Cervical) | 20 | Cell cycle arrest |
| A549 (Lung) | 18 | Inhibition of proliferation |
This data indicates that the compound could be further explored for its therapeutic potential against various cancers.
Material Science
The compound's unique chemical structure allows it to be utilized in the development of novel materials, particularly in polymer chemistry. Its ability to participate in various chemical reactions makes it suitable for creating functionalized polymers with specific properties.
作用机制
The mechanism of action of (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid involves its interaction with specific molecular targets and pathways. As a selective COX-2 inhibitor, it binds to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. This selective inhibition reduces the risk of gastrointestinal side effects commonly associated with non-selective COX inhibitors.
相似化合物的比较
Comparison with Structurally Similar Compounds
The biological and chemical properties of (2E)-3-[4-(methylsulfonyl)phenyl]propenoic acid can be contextualized by comparing it to analogs with variations in substituents, backbone structure, or functional groups. Below is a detailed analysis:
Substituent Variations on the Phenyl Ring
Key Observations :
- Electron-withdrawing groups (e.g., -SO₂CH₃, -OCHF₂) improve stability and target binding compared to electron-donating groups (e.g., -OH) .
- Sulfonyl vs. sulfamoyl : The sulfonyl group in the target compound offers stronger acidity (pKa ~3.5) compared to sulfamoyl derivatives, enhancing solubility and bioavailability .
- Halogenated analogs (e.g., bromine) exhibit divergent activities, such as cytotoxicity, due to differences in hydrophobic interactions .
Backbone and Functional Group Modifications
Table 2: Impact of Backbone Structure on Reactivity
Key Observations :
- The α,β-unsaturated carbonyl system in propenoic acids is critical for COX enzyme inhibition, a mechanism shared with NSAIDs like aspirin .
- Saturated backbones (e.g., propanoic acid derivatives) show reduced bioactivity due to the loss of conjugation .
- Esterification of the carboxylic acid group improves pharmacokinetics but requires metabolic activation .
Comparative Pharmacological Profiles
Table 3: Efficacy in Anti-Inflammatory Activity
生物活性
(2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid, also known as methylsulfonylphenylpropenoic acid, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of 230.25 g/mol. The compound features a propenoic acid backbone with a methylsulfonyl group attached to a phenyl ring, which contributes to its unique biological properties.
Research indicates that this compound exhibits several mechanisms of action, primarily through the inhibition of specific enzymes and modulation of signaling pathways:
- Enzyme Inhibition : The compound has been identified as a dual inhibitor of cyclooxygenases (COX) and lipoxygenases (LOX), which are key enzymes in the inflammatory pathway. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins and leukotrienes .
- Antioxidant Activity : Studies suggest that this compound possesses antioxidant properties, which may contribute to its anti-inflammatory effects by scavenging free radicals and reducing oxidative stress .
Anti-inflammatory Effects
The primary biological activity associated with this compound is its anti-inflammatory effect. In vitro studies have demonstrated that the compound can significantly reduce inflammation markers in various cell lines. For instance:
- Cell Line Studies : In experiments using human fibroblast cells, treatment with this compound resulted in a significant decrease in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels, indicating its potential as an anti-inflammatory agent .
Anticancer Properties
Emerging research also points to the anticancer potential of this compound:
- Inhibition of Cancer Cell Proliferation : In studies involving various cancer cell lines, including breast and prostate cancer cells, the compound showed dose-dependent inhibition of cell proliferation. The IC50 values for these effects were reported to be in the low micromolar range .
- Induction of Apoptosis : The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism for its anticancer activity .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on Inflammation : A study published in Pharmacology Reports demonstrated that administration of this compound in an animal model of arthritis significantly reduced joint swelling and pain, correlating with decreased levels of inflammatory cytokines .
- Cancer Research : In a recent investigation published in Cancer Letters, researchers explored the effects of this compound on human breast cancer cells. Results indicated that it not only inhibited cell growth but also enhanced the efficacy of conventional chemotherapy agents when used in combination therapy .
Data Summary
常见问题
Q. What synthetic methodologies are recommended for preparing (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via Horner-Wadsworth-Emmons olefination or Knoevenagel condensation, using 4-(methylsulfonyl)benzaldehyde and a suitable propenoic acid derivative. Key optimization parameters include:
- Catalyst selection : Use organocatalysts (e.g., piperidine) for Knoevenagel reactions to enhance stereoselectivity .
- Solvent systems : Polar aprotic solvents (e.g., DMF or THF) improve reaction rates and yield .
- Temperature control : Maintain 60–80°C to balance reaction speed and byproduct formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the (E)-isomer with >95% purity.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S=O stretch at ~1150–1300 cm⁻¹) .
- NMR : ¹H NMR confirms the (E)-configuration (J = 16 Hz for trans-vinylic protons) and methylsulfonyl group integration .
- HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>98%) and detect trace impurities .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer:
- Enzyme inhibition : Screen against COX-2 or NF-κB using fluorometric assays (IC₅₀ determination) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 μM concentrations .
- Receptor binding : Radioligand displacement assays (e.g., PPAR-γ) to assess affinity .
Advanced Research Questions
Q. How can contradictions in reported biological activity data be resolved?
Methodological Answer:
- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Dose-response validation : Perform triplicate experiments with internal controls (e.g., celecoxib for COX-2 inhibition) .
- Meta-analysis : Use statistical tools (e.g., ANOVA or Bayesian modeling) to reconcile discrepancies across studies .
Q. What strategies improve the compound’s stability in pharmaceutical formulations?
Methodological Answer:
- pH optimization : Stabilize in buffered solutions (pH 6.5–7.5) to prevent hydrolysis .
- Lyophilization : Enhance shelf life by removing water and storing at -20°C .
- Excipient screening : Test cyclodextrins or PEGs to reduce aggregation in aqueous media .
Q. How can environmental persistence and degradation pathways be evaluated?
Methodological Answer:
- Photolysis studies : Expose to UV light (254 nm) and monitor degradation via LC-MS .
- Biodegradation assays : Use soil microcosms or activated sludge to assess half-life under OECD 301 guidelines .
- Ecotoxicity profiling : Test on Daphnia magna or algal cultures to determine EC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
